3-Trifluoroacetoxypropyltrimethoxysilane
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Overview
Description
3-Trifluoroacetoxypropyltrimethoxysilane: is an organosilicon compound with the molecular formula C8H15F3O5Si and a molecular weight of 276.28 g/mol . This compound is characterized by the presence of a trifluoroacetoxy group attached to a propyl chain, which is further connected to a trimethoxysilane moiety. It is commonly used as a coupling agent and surface modifier in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoroacetoxypropyltrimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoroacetoxypropyltrimethoxysilane undergoes various chemical reactions, including:
Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as or .
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes.
Scientific Research Applications
3-Trifluoroacetoxypropyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Mechanism of Action
The mechanism of action of 3-Trifluoroacetoxypropyltrimethoxysilane primarily involves the hydrolysis and condensation of the trimethoxysilane group. Upon hydrolysis, the trimethoxysilane group forms silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of stable siloxane networks that enhance the properties of coatings and adhesives . The trifluoroacetoxy group provides additional functionality, allowing for further chemical modifications .
Comparison with Similar Compounds
- 3-Chloropropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
- Vinyltrimethoxysilane
- Phenyltrimethoxysilane
- (1H,1H,2H,2H-Perfluorooctyl)trimethoxysilane
Comparison: 3-Trifluoroacetoxypropyltrimethoxysilane is unique due to the presence of the trifluoroacetoxy group, which imparts distinct chemical properties such as increased hydrophobicity and chemical resistance. Compared to other similar compounds, it offers enhanced performance in applications requiring robust and durable coatings .
Properties
IUPAC Name |
3-trimethoxysilylpropyl 2,2,2-trifluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPNDCFRSIOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694815 |
Source
|
Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120404-60-6 |
Source
|
Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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